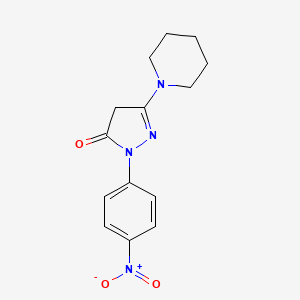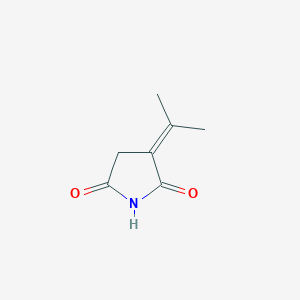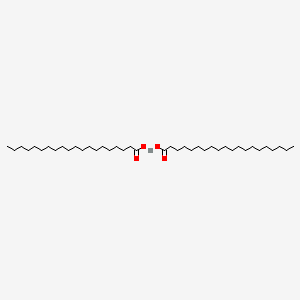
Zinc diicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc diicosanoate is a chemical compound that belongs to the class of organozinc compounds It is formed by the reaction of zinc with icosanoic acid, a long-chain fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The reaction typically occurs under heating conditions to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with icosanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc diicosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield zinc metal and icosanoic acid.
Substitution: The compound can participate in substitution reactions where the icosanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and icosanoic acid.
Substitution: New organozinc compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc diicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of zinc diicosanoate involves its interaction with molecular targets such as enzymes and cell membranes. The zinc ion in the compound can act as a Lewis acid, facilitating various biochemical reactions. The long-chain icosanoate groups can interact with lipid membranes, potentially altering their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Zinc stearate: Another zinc carboxylate with shorter fatty acid chains.
Zinc palmitate: Similar structure but with palmitic acid instead of icosanoic acid.
Zinc oleate: Contains unsaturated oleic acid instead of saturated icosanoic acid.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. Its longer chain length can enhance its hydrophobicity and interaction with lipid membranes, making it suitable for specific applications where other zinc carboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
93028-35-4 |
|---|---|
Molekularformel |
C40H78O4Zn |
Molekulargewicht |
688.4 g/mol |
IUPAC-Name |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


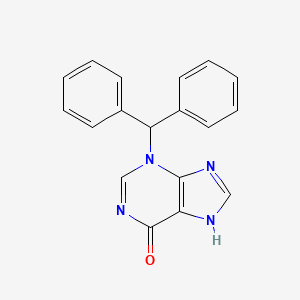
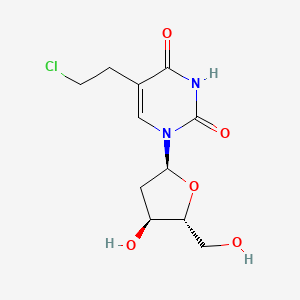
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)

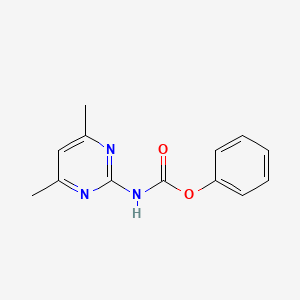
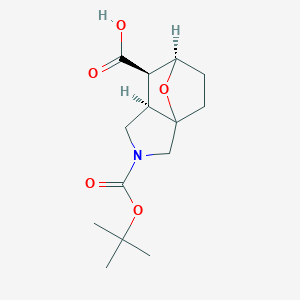
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

